alpha-Methyl-2,3-dimethoxybenzyl Alcohol
Overview
Description
alpha-Methyl-2,3-dimethoxybenzyl Alcohol: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . . This compound is characterized by the presence of two methoxy groups attached to a benzene ring and a hydroxyl group attached to an alpha-methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing alpha-Methyl-2,3-dimethoxybenzyl Alcohol involves the hydroboration-oxidation of 2,3-dimethoxystyrene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the Grignard reaction, where 2,3-dimethoxybenzyl chloride reacts with methylmagnesium bromide (CH3MgBr) to form the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration-oxidation processes due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Methyl-2,3-dimethoxybenzyl Alcohol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PCl5
Major Products:
Oxidation: Corresponding ketones or aldehydes
Reduction: Methoxy-substituted benzyl alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of alpha-Methyl-2,3-dimethoxybenzyl Alcohol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation and reduction reactions, leading to the formation of various metabolites . These metabolites can then interact with different cellular pathways, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzyl Alcohol
- 2,4-Dimethoxybenzyl Alcohol
- 3,4-Dimethoxybenzyl Alcohol
- 2,5-Dimethoxybenzyl Alcohol
Uniqueness: alpha-Methyl-2,3-dimethoxybenzyl Alcohol is unique due to the presence of the alpha-methyl group, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other methoxy-substituted benzyl alcohols and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDWZSHQBCEMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346783 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-73-3 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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